molecular formula C18H16ClNO5 B038666 Fenoxaprop-ethyl, (-)- CAS No. 113776-20-8

Fenoxaprop-ethyl, (-)-

Cat. No.: B038666
CAS No.: 113776-20-8
M. Wt: 361.8 g/mol
InChI Key: PQKBPHSEKWERTG-UHFFFAOYSA-N
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Description

Fenoxaprop-ethyl, (-)- is a post-emergence herbicide used to control annual and perennial grasses. It is a chiral molecule existing in the R- and S-forms, with Fenoxaprop-P being the R-isomer. This compound has a low aqueous solubility and low volatility. It tends not to be persistent in soils but may persist in water systems under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenoxaprop-ethyl is synthesized through a series of chemical reactions involving the esterification of 2-[4-(6-chlorobenzoxazol-2-yloxy) phenoxy]propionic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of Fenoxaprop-ethyl involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization processes to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Fenoxaprop-ethyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is hydrolysis, where Fenoxaprop-ethyl is converted to Fenoxaprop-P, the active form of the compound .

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major product formed from the hydrolysis of Fenoxaprop-ethyl is Fenoxaprop-P. Other reactions may yield various metabolites depending on the specific conditions and reagents used .

Scientific Research Applications

Fenoxaprop-ethyl is widely used in agricultural research to study its effects on different weed species and its efficacy as a herbicide. It is also used in environmental studies to understand its degradation and persistence in soil and water systems. Additionally, Fenoxaprop-ethyl is used in biochemical research to study its mechanism of action and its impact on plant physiology .

Mechanism of Action

Fenoxaprop-ethyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grasses. This inhibition leads to the disruption of lipid synthesis, resulting in the death of the target plants. The molecular targets include the ACCase enzyme, and the pathways involved are related to fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Sethoxydim
  • Clethodim
  • Pinoxaden

Uniqueness

Fenoxaprop-ethyl is unique due to its specific inhibition of the ACCase enzyme in grasses, making it highly effective against a wide range of grass species. Its chiral nature, with the R-isomer being the active form, also distinguishes it from other similar compounds .

Properties

IUPAC Name

ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
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InChI

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3
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InChI Key

PQKBPHSEKWERTG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
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Molecular Formula

C18H16ClNO5
Record name FENOXAPROP ETHYL
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DSSTOX Substance ID

DTXSID2032392
Record name Fenoxaprop-ethyl
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Molecular Weight

361.8 g/mol
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Physical Description

Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO]
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Boiling Point

200 °C @ 100 pa
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Solubility

Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l
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Vapor Pressure

0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C
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Mechanism of Action

Fenoxaprop-ethyl is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates. Combining L-arginine with organic nitrates prevents the endothelial cell's depletion of L-arginine and the associated problem of nitrate tolerance. By eliminating nitrate tolerance, Fenoxaprop-ethyl allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect.
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Color/Form

Colorless solid

CAS No.

66441-23-4, 113776-20-8
Record name FENOXAPROP ETHYL
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Record name Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate
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Record name Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate
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Melting Point

84-85 °C
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